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molecular formula C14H14N2O3 B8766541 2-[(3-Nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

2-[(3-Nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B8766541
M. Wt: 258.27 g/mol
InChI Key: OTLZCUTYLMWZKH-UHFFFAOYSA-N
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Patent
US06432975B1

Procedure details

The manner in which 2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane is synthesized can vary. For example, in one method, 3-nitrobenzaldehyde can be condensed with 3-quinuclidinone in an aldol reaction using potassium hydroxide and ethanol to yield 2-[(3-nitrophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one. The latter compound can be converted to the corresponding dithioketal by treatment with 1,2-ethanedithiol and boron triflouride etherate. Reduction and desulfurization can be effected by hydrogenation using Raney nickel to yield 2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane. Alternatively, in another method, the aldol product, 2-[(3-nitrophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one can be reduced by treatment with sodium borohydride in methanol to give the alcohol, 2-[(3-nitrophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol. The latter compound can be converted to the chloro intermediate, 3-chloro-2-[(3-nitrophenyl)methylene]-1-azabicyclo[2.2.2]octane dihydrochloride upon treatment with thionyl chloride. Dechlorination by hydrogenation with Raney nickel and carbon-carbon double bond reduction by hydrogenation over 10% palladium on carbon can then be effected to yield 2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane. Replacement of 3-nitrobenzaldehyde with 2-nitrobenzaldehyde or 4-nitrobenzaldehyde in the above synthetic approach affords the isomeric compounds, 2-[(2-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane and 2-[(4-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane, respectively.
Name
2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=C(CC2CC3CCN2CC3)C=CC=1.[N+:17]([C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O)([O-:19])=[O:18].[N:28]12[CH2:35][CH2:34][CH:31]([CH2:32][CH2:33]1)[C:30](=[O:36])[CH2:29]2.[OH-].[K+]>C(O)C>[N+:17]([C:20]1[CH:21]=[C:22]([CH:23]=[C:29]2[C:30](=[O:36])[CH:31]3[CH2:34][CH2:35][N:28]2[CH2:33][CH2:32]3)[CH:25]=[CH:26][CH:27]=1)([O-:19])=[O:18] |f:3.4|

Inputs

Step One
Name
2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)CC1N2CCC(C1)CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in an aldol reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=C1N2CCC(C1=O)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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